molecular formula C21H24N4O2 B11383362 2-(3,4-dimethylphenyl)-N-(4-ethylbenzyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

2-(3,4-dimethylphenyl)-N-(4-ethylbenzyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11383362
M. Wt: 364.4 g/mol
InChI Key: OLJXSLHIUNVMOF-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHYLPHENYL)-N-[(4-ETHYLPHENYL)METHYL]-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-DIMETHYLPHENYL)-N-[(4-ETHYLPHENYL)METHYL]-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Substitution Reactions:

    Hydroxymethylation: The hydroxymethyl group can be introduced via a formaldehyde-based reaction under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The triazole ring can undergo reduction under hydrogenation conditions to form a dihydrotriazole derivative.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

2-(3,4-DIMETHYLPHENYL)-N-[(4-ETHYLPHENYL)METHYL]-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-N-[(4-ETHYLPHENYL)METHYL]-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The phenyl groups may enhance the compound’s binding affinity through hydrophobic interactions, while the hydroxymethyl group can participate in hydrogen bonding.

Comparison with Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Phenyl-Substituted Triazoles: Compounds with phenyl groups attached to the triazole ring.

Uniqueness: 2-(3,4-DIMETHYLPHENYL)-N-[(4-ETHYLPHENYL)METHYL]-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both 3,4-dimethylphenyl and 4-ethylphenyl groups, along with the hydroxymethyl group, differentiates it from other triazole derivatives and may enhance its activity in certain applications.

Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-N-[(4-ethylphenyl)methyl]-5-(hydroxymethyl)triazole-4-carboxamide

InChI

InChI=1S/C21H24N4O2/c1-4-16-6-8-17(9-7-16)12-22-21(27)20-19(13-26)23-25(24-20)18-10-5-14(2)15(3)11-18/h5-11,26H,4,12-13H2,1-3H3,(H,22,27)

InChI Key

OLJXSLHIUNVMOF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=NN(N=C2CO)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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